![molecular formula C24H28N2O2S B4075176 N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide](/img/structure/B4075176.png)
N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide
Overview
Description
N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide, also known as MPPT, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is not fully understood, but it is believed to work by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide also has anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide can reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and reduced neurodegeneration. N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has also been shown to have anti-tumor properties, making it a potential treatment for certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide is its relatively low toxicity, making it a safe compound for use in laboratory experiments. However, its low solubility in water can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide research. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-tumor agent for certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide and to optimize its therapeutic potential.
Scientific Research Applications
N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications is its use as a neuroprotective agent. Studies have shown that N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide can protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-methoxyphenyl)-N-(4-phenyl-5-propyl-1,3-thiazol-2-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-4-6-16-22(27)26(19-14-10-15-20(17-19)28-3)24-25-23(21(29-24)11-5-2)18-12-8-7-9-13-18/h7-10,12-15,17H,4-6,11,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATZKSCSDCCECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1=CC(=CC=C1)OC)C2=NC(=C(S2)CCC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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